![molecular formula C9H14N2O2 B13564608 1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
1,4-Diazaspiro[5.5]undecane-5,9-dione
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Overview
Description
1,4-Diazaspiro[55]undecane-5,9-dione is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic anhydride or diketone. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecane-5,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives with various functional groups.
Scientific Research Applications
1,4-Diazaspiro[5.5]undecane-5,9-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,4-Diazaspiro[5.5]undecane-5,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors, thereby influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 1,9-Diazaspiro[5.5]undecane
- 1,4,9-Triazaspiro[5.5]undecan-2-one
Uniqueness
1,4-Diazaspiro[5.5]undecane-5,9-dione is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, which can be leveraged for specific research and industrial purposes.
Biological Activity
1,4-Diazaspiro[5.5]undecane-5,9-dione is a spirocyclic compound characterized by its unique bicyclic structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist of the γ-aminobutyric acid type A receptor (GABAAR). This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.
This compound primarily acts as a competitive antagonist at GABAARs. This interaction inhibits the binding of GABA, a key neurotransmitter involved in inhibitory synaptic transmission in the central nervous system (CNS) . By blocking GABA's action, this compound can potentially increase neuronal excitability, leading to effects such as heightened alertness or anxiety .
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties . Studies have shown that certain aryl-substituted derivatives possess notable anticonvulsant activity, making them promising candidates for further pharmacological development . The mechanism may involve modulation of seizure-related pathways through GABAAR antagonism .
Anticancer Potential
The compound also shows potential anticancer activity . Its structural features allow it to interact with various biological targets relevant to cancer treatment . For instance, studies have indicated that derivatives can induce endoplasmic reticulum stress response (ERSR), leading to cytotoxic effects on cancer cells .
Biochemical Pathways
This compound influences several biochemical pathways due to its interaction with GABAARs. The inhibition of GABAergic signaling can affect processes such as synaptic transmission and neuronal plasticity . Additionally, it has been noted to impact gene expression and cellular metabolism in various cell types .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,4-diazaspiro[5.5]undecane-5,9-dione |
InChI |
InChI=1S/C9H14N2O2/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9/h11H,1-6H2,(H,10,13) |
InChI Key |
QVQMRAGGHIOTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NCCN2 |
Origin of Product |
United States |
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